molecular formula C11H7ClF3N3O2S B2957450 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 338793-05-8

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B2957450
CAS RN: 338793-05-8
M. Wt: 337.7
InChI Key: MIUTZOZOHMUQRX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by its functional groups. The carboxylic acid could undergo typical acid-base reactions, the pyridine and imidazole rings could participate in electrophilic aromatic substitution reactions, and the sulfanyl group could be oxidized to a sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, and the aromatic rings could contribute to its stability and rigidity .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its activity and reduce any potential side effects. If it’s a useful synthetic intermediate, research could be done to improve the efficiency of its synthesis .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2S/c1-18-7(9(19)20)4-17-10(18)21-8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUTZOZOHMUQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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